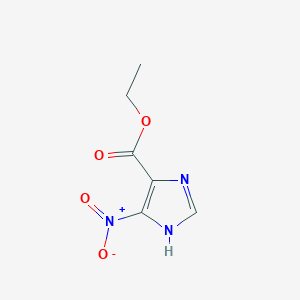

Ethyl 4-nitro-1h-imidazole-5-carboxylate

描述

Discovery and Development of Nitroimidazole Carboxylates

The historical journey of nitroimidazole carboxylates traces back to the foundational discovery of nitroimidazole compounds in the early 1950s. The pioneering work of Maeda and colleagues in 1953 marked the beginning of this important chemical lineage with the isolation of azomycin from the bacterial culture of Nocardia mesenterica. This natural product, chemically identified as 2-nitroimidazole, demonstrated potent antibacterial activity and became the cornerstone for subsequent synthetic efforts in the nitroimidazole field.

The development of nitroimidazole carboxylates emerged as researchers sought to enhance the therapeutic properties of the original azomycin structure through strategic functional group modifications. The incorporation of carboxylate groups into the nitroimidazole framework represented a significant advancement in medicinal chemistry, as these derivatives offered improved solubility characteristics and enhanced synthetic versatility. The systematic exploration of various carboxylate derivatives led to the development of compounds such as 1-lower alkyl-5-nitroimidazole-2-carboxylic acids, which showed exceptional activity against parasitic diseases including histomoniasis and Trichomonas vaginalis vaginitis.

The synthesis of nitroimidazole carboxylates presented unique challenges due to the inherent instability of these compounds under many reaction conditions. Early synthetic approaches were limited to alkaline media to prevent decarboxylation of the free acid, resulting in the isolation of alkali metal salts rather than the free carboxylic acids. The breakthrough discovery that certain nitroimidazole carboxylic acids exhibited surprising stability under specific strongly acidic conditions revolutionized synthetic methodologies and enabled the preparation of free acids in high yields.

Historical Significance in Heterocyclic Chemistry

The historical significance of nitroimidazole carboxylates in heterocyclic chemistry extends beyond their immediate pharmaceutical applications to encompass fundamental advances in synthetic methodology and mechanistic understanding. The nitroimidazole scaffold has been recognized as one of the most essential and unique frameworks in drug discovery since its discovery in the 1950s. The systematic study of these compounds has contributed significantly to the understanding of heterocyclic nitration reactions and the behavior of electron-deficient aromatic systems.

The development of synthetic routes to nitroimidazole carboxylates necessitated the advancement of selective nitration techniques for imidazole derivatives. The classical approach involves the nitration of imidazole with a mixture of nitric acid and sulfuric acid to produce 5-nitroimidazole, which can subsequently be functionalized with carboxylate groups. This methodology has been refined over decades, with modern approaches employing more environmentally friendly catalytic systems such as mesoporous superacids.

The emergence of bicyclic nitroimidazole derivatives further expanded the chemical space accessible through nitroimidazole carboxylate chemistry. The unexpected formation of nitroimidazo[2,1-b]oxazoles through intermolecular cyclization reactions demonstrated the rich reactivity patterns available within this chemical family. These discoveries not only advanced synthetic chemistry but also provided new molecular architectures for pharmaceutical exploration.

The study of nitroimidazole carboxylates has also contributed to fundamental understanding of structure-activity relationships in heterocyclic systems. The systematic evaluation of different positional isomers, including 2-nitroimidazole, 4-nitroimidazole, and 5-nitroimidazole derivatives, has revealed the critical importance of nitro group positioning on biological activity. This knowledge has informed rational drug design approaches and continues to guide contemporary pharmaceutical research.

Position of Ethyl 4-Nitro-1H-Imidazole-5-Carboxylate in Contemporary Research

This compound occupies a distinctive position in contemporary heterocyclic research as both a synthetic intermediate and a subject of direct investigation. The compound's unique structural features, combining the electron-withdrawing nitro group at the 4-position with the electron-withdrawing carboxylate ester at the 5-position, create a highly polarized molecular system with interesting chemical properties.

Contemporary research applications of this compound encompass several key areas of investigation. The compound serves as a crucial intermediate in the synthesis of more complex nitroimidazole derivatives, particularly in the development of novel antiparasitic agents. Research groups have utilized this ester as a starting material for the preparation of carboxamide derivatives, which have shown enhanced activity against Giardia lamblia and Entamoeba histolytica compared to traditional nitroimidazole drugs.

The synthetic accessibility of this compound has made it an attractive target for methodological studies in heterocyclic chemistry. Modern synthetic approaches have focused on developing more efficient and environmentally sustainable routes to this compound, including the use of solid-phase catalysis and improved nitration protocols. The compound's well-characterized physical properties, including its melting point of 207-208°C and molecular weight of 185.14 g/mol, make it an excellent model system for studying structure-property relationships in nitroimidazole esters.

Recent computational studies have also focused on this compound as a representative example of substituted imidazole systems. Molecular modeling investigations have examined the compound's electronic structure, conformational preferences, and potential interaction patterns with biological targets. These studies have provided insights into the fundamental chemical behavior of nitroimidazole carboxylates and have informed the design of next-generation derivatives with improved properties.

The compound's role in contemporary pharmaceutical research extends to its investigation as a building block for novel antimicrobial agents. While the parent nitroimidazole compounds have established antimicrobial properties, the carboxylate functionality in this compound provides additional opportunities for structural modification and optimization. Research has demonstrated that carboxamide derivatives prepared from this ester exhibit distinct selectivity patterns compared to traditional nitroimidazoles, showing particular promise against anaerobic protozoan parasites while displaying reduced activity against certain bacterial strains.

Structure

2D Structure

属性

IUPAC Name |

ethyl 5-nitro-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-2-13-6(10)4-5(9(11)12)8-3-7-4/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHZQABGMJXACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294909 | |

| Record name | Ethyl 4-nitro-1h-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74478-95-8 | |

| Record name | Ethyl 5-nitro-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74478-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 98658 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074478958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98658 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-nitro-1h-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

ETHYL 5-NITRO-1H-IMIDAZOLE-4-CARBOXYLATE, also known as NSC98658 or Ethyl 4-nitro-1h-imidazole-5-carboxylate, is a derivative of imidazole . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . They can form coordination compounds with various ions, which may inhibit certain biological processes .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that imidazole derivatives are highly soluble in water and other polar solvents , which could influence their bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .

Action Environment

It is known that the compound is stable at room temperature , which suggests that it could be relatively stable under various environmental conditions.

生化分析

Biochemical Properties

Ethyl 4-nitro-1h-imidazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. The nitro group in this compound can undergo reduction, leading to the formation of reactive intermediates that can modulate enzyme activity. Additionally, this compound can form coordination complexes with metal ions, influencing the activity of metalloenzymes. These interactions can affect various biochemical pathways, including those involved in cellular metabolism and detoxification processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways. This modulation can lead to changes in cellular metabolism, including alterations in the production of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms. Additionally, this compound can impact cell proliferation and apoptosis, making it a potential candidate for therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity. For example, this compound can inhibit the activity of certain enzymes by forming stable complexes with their active sites. This inhibition can result in the modulation of biochemical pathways and cellular processes. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Over time, the degradation products can influence cellular processes differently compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown potential cumulative effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antioxidant activity and modulation of inflammatory responses. At higher doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities. Enzymes such as cytochrome P450s and reductases play a key role in the metabolism of this compound. These metabolic pathways can influence the compound’s bioavailability, distribution, and overall biological effects. Additionally, this compound can affect metabolic flux and metabolite levels in cells, further modulating cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, this compound can interact with binding proteins, influencing its localization and accumulation. The distribution of the compound within different tissues can determine its overall efficacy and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic applications of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be directed to the nucleus, where it can modulate gene expression and transcriptional activity. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.

生物活性

Ethyl 4-nitro-1H-imidazole-5-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

This compound features an imidazole ring, which is known for its role in various biological processes. The presence of the nitro group at the 4-position and the carboxylate group at the 5-position contributes to its reactivity and interaction with biological targets. The molecular formula for this compound is , with a molecular weight of approximately 188.16 g/mol.

Antimicrobial Properties

Research has indicated that compounds containing nitroimidazole moieties exhibit significant antimicrobial activity. This compound has been studied for its potential against various bacterial strains, particularly anaerobic bacteria. The nitro group undergoes reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage cellular components, including DNA, thereby inhibiting bacterial growth .

Anticancer Activity

The compound's structural similarity to purines suggests potential roles in enzyme inhibition related to nucleic acid metabolism. Some studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, although detailed mechanisms remain to be fully elucidated .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- One-Pot Synthesis : Utilizing a combination of starting materials and reagents such as sodium dithionite in dimethyl sulfoxide (DMSO) facilitates the formation of the compound through a heterocyclization reaction .

- Functionalization of Imidazoles : Various synthetic strategies have been developed to introduce functional groups into imidazole derivatives, enhancing their biological activity .

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of nitroimidazole derivatives, this compound demonstrated notable activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of standard antibiotics, indicating its potential as an effective antimicrobial agent .

Anticancer Research

Research focusing on the anticancer properties revealed that this compound could induce apoptosis in specific cancer cell lines through mechanisms involving oxidative stress and DNA damage. Further investigations are needed to clarify its exact pathways and therapeutic applications .

Comparative Biological Activity Table

科学研究应用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Ethyl 4-nitro-1H-imidazole-5-carboxylate serves as a building block for synthesizing pharmaceutical compounds, particularly those exhibiting antimicrobial and anticancer activities. Its derivatives have shown promising results in inhibiting specific enzymes or binding to receptors critical for the survival of pathogens and cancer cells. For example, studies indicate that derivatives of this compound can effectively target various viral infections, including orthopoxviruses such as Vaccinia virus, with IC50 values indicating significant antiviral activity .

Mechanism of Action

The nitro group in this compound can undergo bioreduction in vivo, leading to reactive intermediates that may damage cellular components. This mechanism is crucial for its efficacy as an antimicrobial agent.

Materials Science

Development of Advanced Materials

This compound is utilized in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties allow it to enhance the performance characteristics of materials, making it valuable in industrial applications.

Biological Studies

Biochemical Assays

this compound is employed in biochemical assays to study enzyme inhibition and receptor binding. These studies are essential for understanding the interactions between biological molecules and potential therapeutic agents.

Case Studies

-

Antiviral Activity against Orthopoxviruses

A study examined a series of ethyl esters derived from imidazole compounds against various viruses, revealing that certain derivatives of this compound exhibited significant antiviral activity. The most promising structures showed IC50 values as low as 0.35 μM against specific viral strains . -

Enzyme Inhibition Studies

Research has demonstrated that this compound acts as an enzyme inhibitor in various biochemical pathways. Its ability to selectively inhibit enzymes involved in critical metabolic processes highlights its potential therapeutic applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the imidazole ring significantly influence physical properties (e.g., melting point, solubility) and chemical reactivity. Below is a comparative analysis with analogous compounds:

Key Observations:

- Nitro vs. Methyl Substituents : The nitro group (electron-withdrawing) in the target compound lowers electron density at the imidazole ring compared to the methyl group (electron-donating) in , making it more reactive in electrophilic substitutions.

- Ester Chain Length : Replacing ethyl with butyl () increases lipophilicity, which may enhance membrane permeability in drug design.

常见问题

Q. What is the molecular structure and key physical properties of Ethyl 4-nitro-1H-imidazole-5-carboxylate?

- Molecular Formula : C₆H₇N₃O₄.

- Average Mass : 185.139 g/mol; Monoisotopic Mass : 185.043656 g/mol .

- Structure : Features a nitro group (-NO₂) at the 4-position and an ethyl ester (-COOEt) at the 5-position of the imidazole ring.

- Physical Properties : Data from NIST Standard Reference Database 69 (NIST Chemistry WebBook) provides validated spectral and thermochemical properties, though specific values (e.g., melting point) require experimental determination .

Methodological Note : For structural confirmation, use X-ray crystallography (SHELX programs for refinement ) or NMR spectroscopy (¹H/¹³C NMR to resolve imidazole ring protons and ester groups).

Q. What are the common synthetic routes for this compound?

- Step 1 : Nitration of 1H-imidazole-5-carboxylic acid derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).

- Step 2 : Esterification of the carboxylic acid group using ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) .

- Critical Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products like di-nitrated isomers.

Methodological Note : Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (DMSO-d₆ or CDCl₃) to identify imidazole ring protons (δ 7.5–8.5 ppm) and ester methyl/methylene groups (δ 1.3–4.3 ppm) .

- IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion [M+H]⁺ at m/z 186.0437 .

Methodological Note : Cross-validate spectral data with computational predictions (e.g., DFT-calculated IR/NMR) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

- DFT Workflow :

- Optimize geometry using B3LYP/6-311+G(d,p) basis set.

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., electrophilic/nucleophilic sites) .

- Compute electrostatic potential maps to identify regions of high electron density (nitro group) vs. electron-deficient areas (imidazole ring) .

- Applications : Predict regioselectivity in substitution reactions or coordination behavior in metal complexes.

Methodological Note : Use software like Gaussian or ORCA for calculations. Compare results with experimental UV-Vis spectra for validation .

Q. How to address discrepancies between experimental and computational data for this compound?

Q. What are the strategies for analyzing the compound's reactivity in nucleophilic/electrophilic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。